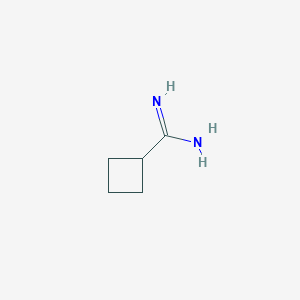

Cyclobutanecarboxamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobutanecarboxamidine is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Development

Cyclobutanecarboxamidine derivatives have been investigated for their roles in developing new pharmaceuticals. The unique structural features of cyclobutane rings contribute to improving pharmacological properties such as metabolic stability, selectivity, and bioavailability.

-

Case Study: Antibody-Drug Conjugates (ADCs)

In a study by Wei et al., a cyclobutyl ring was integrated into an ADC targeting cancer cells. This modification enhanced selectivity towards cathepsin B, a protease overexpressed in tumors, compared to traditional valine-citrulline linkers, demonstrating improved therapeutic efficacy . -

Case Study: Kinase Inhibitors

Anumala et al. reported on cyclobutylamine modifications in AKT inhibitors, which resulted in enhanced binding affinity and improved pharmacokinetic profiles. The cyclobutane's positioning within the binding pocket facilitated effective interactions with key residues, leading to potent inhibition of cancer cell proliferation .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound derivatives against mycobacterial infections.

- Case Study: Anti-tuberculosis Agents

A set of fatty acid analogs incorporating cyclobutane structures showed significant inhibitory activity against Mycobacterium tuberculosis (Mtb). Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established anti-tuberculosis drugs like isoniazid, indicating their potential as novel therapeutic agents .

Structural Modifications and Synthesis

The synthesis of this compound derivatives often involves innovative approaches to enhance their biological activity.

C–H Functionalization

Recent advancements in C–H functionalization techniques have enabled the efficient synthesis of cyclobutane derivatives. These methods allow for selective modifications that can tailor the compounds for specific biological targets .

Tandem Reactions

Research has highlighted the use of tandem reactions involving cyclobutene carboximides to produce β-amino cyclobutane carboxamides. This synthetic strategy facilitates the generation of complex molecules with potential therapeutic applications .

Summary of Applications

The applications of this compound span various domains within medicinal chemistry:

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Drug Development | ADC targeting cathepsin B | Enhanced selectivity and efficacy |

| Kinase Inhibition | AKT inhibitors | Improved binding affinity and pharmacokinetics |

| Antimicrobial Agents | Anti-tuberculosis compounds | MICs comparable to established drugs |

| Synthetic Methodology | C–H functionalization for derivative synthesis | Efficient access to diverse cyclobutane structures |

| Tandem Reactions | Formation of β-amino cyclobutane carboxamides | Generation of complex therapeutic candidates |

Propiedades

Número CAS |

748081-82-5 |

|---|---|

Fórmula molecular |

C5H10N2 |

Peso molecular |

98.15 g/mol |

Nombre IUPAC |

cyclobutanecarboximidamide |

InChI |

InChI=1S/C5H10N2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H3,6,7) |

Clave InChI |

YRTJYDRUQDCJKA-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=N)N |

SMILES canónico |

C1CC(C1)C(=N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.